molecular formula C14H13N3O3 B14018633 1-Methyl-3-(4-nitrophenyl)-1-phenylurea CAS No. 77585-89-8

1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Cat. No.: B14018633
CAS No.: 77585-89-8
M. Wt: 271.27 g/mol
InChI Key: VRTHQXNFFIFWHS-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methyl group, a nitrophenyl group, and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(4-nitrophenyl)-1-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with methyl isocyanate in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-nitrophenyl)-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

1-Methyl-3-(4-nitrophenyl)-1-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(4-methyl-3-nitrophenyl)urea
  • 1-Methyl-3-(4-chlorophenyl)urea
  • 1-Methyl-3-(4-aminophenyl)urea

Uniqueness

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is unique due to the presence of both a nitrophenyl and a phenyl group, which impart distinct chemical and biological properties

Properties

CAS No.

77585-89-8

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

1-methyl-3-(4-nitrophenyl)-1-phenylurea

InChI

InChI=1S/C14H13N3O3/c1-16(12-5-3-2-4-6-12)14(18)15-11-7-9-13(10-8-11)17(19)20/h2-10H,1H3,(H,15,18)

InChI Key

VRTHQXNFFIFWHS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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